molecular formula C13H15NO3S3 B2872482 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide CAS No. 1421494-51-0

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

Cat. No. B2872482
CAS RN: 1421494-51-0
M. Wt: 329.45
InChI Key: RIXLSPVMDQCKCR-UHFFFAOYSA-N
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Description

The compound “N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide” is a complex organic molecule. It contains two thiophene rings, which are five-membered rings with four carbon atoms and one sulfur atom . Thiophene derivatives have been studied extensively due to their wide range of properties and applications .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Thiophene rings are known to undergo reactions such as halogenation, oxidation, and palladium-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives generally have interesting electronic properties and can act as semiconductors .

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis using microbial systems has been applied to produce mammalian metabolites of complex sulfonamides for structural characterization and to support drug metabolism studies. This approach allows for the generation of significant quantities of metabolites, which are critical for elucidating drug biotransformation pathways and for the development of analytical methods to monitor these metabolites in clinical investigations (Zmijewski et al., 2006).

Chemical Synthesis

Cyclopropane-containing sulfonamides have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in organic synthesis. For instance, the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes with ynamides to produce cyclopentene sulfonamides highlights the utility of cyclopropanesulfonamides in constructing complex molecular architectures with high yield and diastereoselectivity (Mackay et al., 2014).

Pharmacological Research

N-alkylated arylsulfonamides have been explored for their potential in treating central nervous system disorders, showcasing the relevance of sulfonamide derivatives in medicinal chemistry. These compounds exhibit selective receptor activity, which can be tuned for desired pharmacological effects, such as antidepressant-like and pro-cognitive properties, through structural modifications (Canale et al., 2016).

Ophthalmic Applications

The development of topically active ocular hypotensive agents involves the synthesis of sulfonamide derivatives, including those with cyclopropane rings. These compounds are designed to inhibit carbonic anhydrase, thereby reducing intraocular pressure in glaucoma treatment, with modifications to enhance water solubility and minimize side effects (Prugh et al., 1991).

Advanced Materials

The inclusion of sulfonamide groups in polymers for nanofiltration membranes demonstrates the compound's relevance in materials science. These membranes exhibit improved water flux and dye rejection capabilities, indicating the potential for sulfonamide derivatives in enhancing the performance of filtration technologies (Liu et al., 2012).

Future Directions

Thiophene derivatives are a focus of ongoing research due to their wide range of applications in fields like medicinal chemistry and materials science . Future research might explore new synthesis methods, applications, and properties of these compounds.

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S3/c15-13(11-2-1-7-18-11)12-6-3-9(19-12)8-14-20(16,17)10-4-5-10/h1-3,6-7,10,13-15H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXLSPVMDQCKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

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